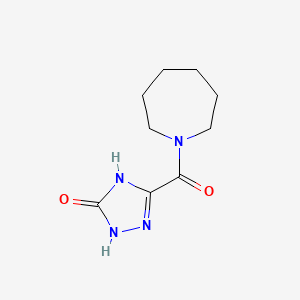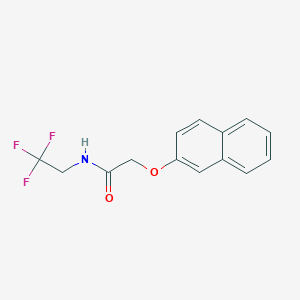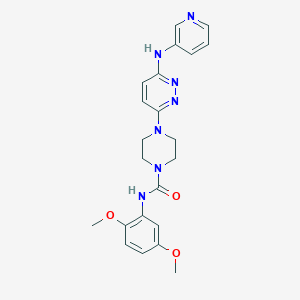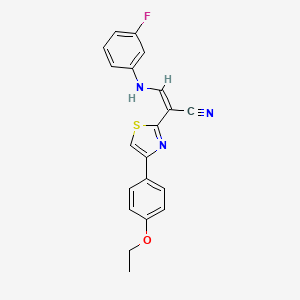
2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The compound seems to contain an imidazole ring, a phenyl group, a p-tolyl group, and a 4-fluorobenzyl group. These groups could potentially interact with each other and with other molecules in various ways .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the imidazole ring might participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Pharmacokinetics and Topical Application
- Pharmacokinetic Profile of Flutrimazole : A study by Duchêne et al. (1992) explored the pharmacokinetic profile of flutrimazole, a compound containing a fluorophenyl group and an imidazole ring, similar to the structure of interest. The study examined its absorption and excretion following topical application in both normal and scarified skin. The findings indicated minimal percutaneous absorption and primarily urinary excretion of the absorbed compound Duchêne et al., 1992.
Drug Metabolism and Excretion
- Disposition and Metabolism of SB-649868 : Research by Renzulli et al. (2011) focused on SB-649868, which shares the fluorophenyl motif. This study detailed its metabolism and excretion in humans, providing insight into the pharmacokinetics of fluorophenyl-containing compounds. The study found extensive metabolism and excretion primarily via feces, highlighting the metabolic pathways relevant to such structures Renzulli et al., 2011.
Microbial Metabolite Impact on Health
- Microbially Produced Imidazole Propionate : A study by Koh et al. (2018) identified imidazole propionate, a microbially produced metabolite from histidine, which affects insulin signaling and potentially contributes to type 2 diabetes pathogenesis. This research underscores the bioactivity of imidazole derivatives and their relevance in metabolic health Koh et al., 2018.
Potential Therapeutic Effects
- Imidazole Derivatives as Therapeutic Agents : The imidazole ring, a common motif in the compound of interest, is frequently investigated for its potential in therapeutic applications. For instance, the imidazole-based compound AR-L 115 BS was studied by Nebel et al. (1981) for its hemodynamic effects in patients with acute myocardial infarction, suggesting the therapeutic potential of imidazole derivatives in cardiovascular conditions Nebel et al., 1981.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, the mode of action is difficult to determine. The presence of a fluorobenzyl group and an imidazole ring in the compound suggests potential interactions with aromatic amino acids in protein targets, possibly through pi stacking or hydrogen bonding .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may interact with pathways involving aromatic amino acids or pathways that are sensitive to changes in redox state .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s structure suggests it may be lipophilic, which could influence its absorption and distribution. The presence of a sulfur atom could also make the compound a substrate for phase II metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by oxidative conditions due to the presence of a sulfur atom .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-17-7-13-21(14-8-17)26-22(19-5-3-2-4-6-19)15-25-23(26)27-16-18-9-11-20(24)12-10-18/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQXBAZDUDSLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

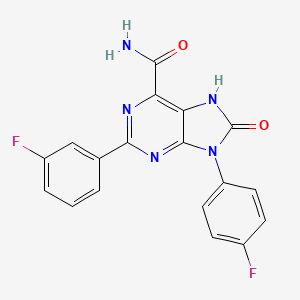


![7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2984914.png)
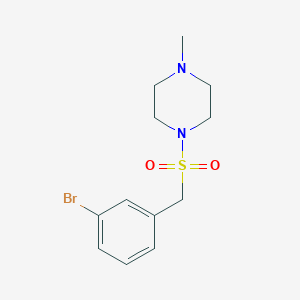
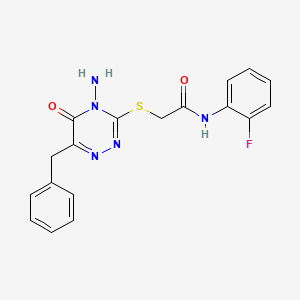
![Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2984917.png)
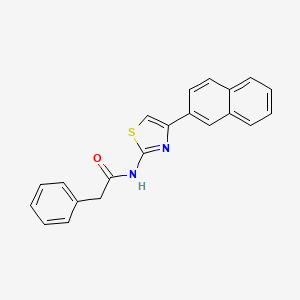
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)
